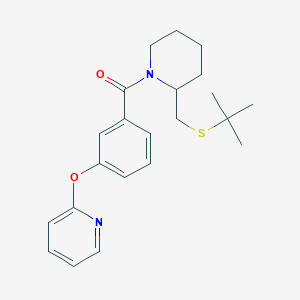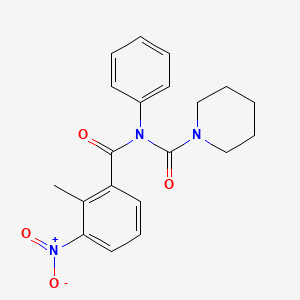
N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperidine family and has a unique chemical structure that makes it an attractive candidate for various applications. In
作用机制
N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide works by binding to the dopamine transporter and inhibiting the reuptake of dopamine, which leads to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration can have various effects on the brain, including increased motivation and reward-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide are related to its mechanism of action. N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide has been shown to increase dopamine concentration in the striatum, which is a key region of the brain involved in reward processing and motor control. N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide has also been shown to increase locomotor activity and induce stereotypic behaviors in animal models.
实验室实验的优点和局限性
One advantage of N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is its high potency and selectivity for the dopamine transporter, which makes it an attractive tool compound for studying the role of the dopamine transporter in various physiological processes. However, one limitation of N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is its potential toxicity, which can limit its use in in vivo experiments.
未来方向
There are several future directions for N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide research, including the development of more potent and selective dopamine transporter inhibitors, the use of N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide as a tool compound for studying the role of the dopamine transporter in addiction and other neurological disorders, and the investigation of the potential therapeutic uses of N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide in the treatment of Parkinson's disease and other disorders.
In conclusion, N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide has a unique chemical structure that makes it an attractive candidate for various applications, including neuroscience and drug discovery. N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide works by inhibiting the reuptake of dopamine, which can have various effects on the brain. N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide has advantages and limitations for lab experiments, and there are several future directions for N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide research.
合成方法
N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide can be synthesized using a multistep process involving the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with N-phenylpiperidine-1-carboxamide. The resulting compound is then purified using column chromatography to obtain pure N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide.
科学研究应用
N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide has been studied for its potential use in various scientific research applications, including neuroscience and drug discovery. N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide has been shown to be a potent and selective inhibitor of the dopamine transporter, which is a key target for the treatment of various neurological disorders such as Parkinson's disease and addiction. N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide has also been used as a tool compound to study the role of the dopamine transporter in various physiological processes.
属性
IUPAC Name |
N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-15-17(11-8-12-18(15)23(26)27)19(24)22(16-9-4-2-5-10-16)20(25)21-13-6-3-7-14-21/h2,4-5,8-12H,3,6-7,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLYVGVYHYMEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

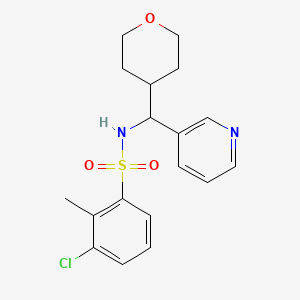
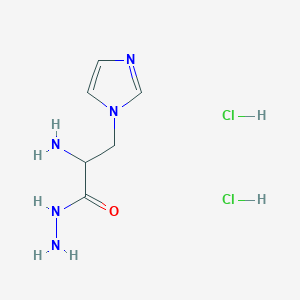

![2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2924369.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2924371.png)
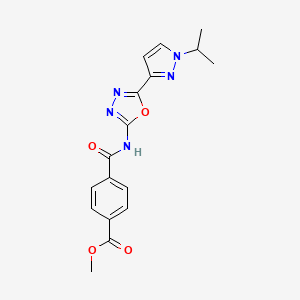
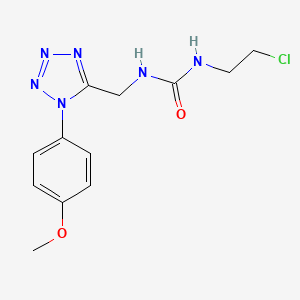
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2924375.png)
![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2924377.png)
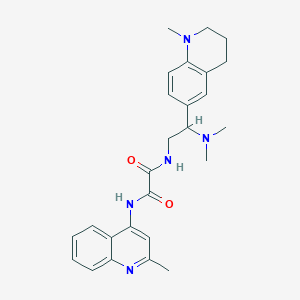
![5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2924381.png)
![1-(3-Thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2924382.png)
